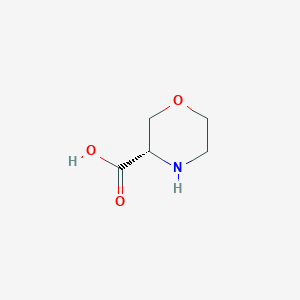

(S)-morpholine-3-carboxylic acid

Description

Significance as a Chiral Heterocyclic Building Block in Chemical Synthesis

In the realm of chemical synthesis, (S)-morpholine-3-carboxylic acid is highly regarded as a versatile chiral building block. bldpharm.com Its rigid, chair-like conformation provides a well-defined three-dimensional structure that chemists can exploit to control the stereochemistry of subsequent reactions. This stereocontrol is paramount in the synthesis of complex natural products and pharmaceuticals, where precise spatial arrangement of atoms is often essential for biological function.

The presence of both a secondary amine and a carboxylic acid group offers multiple points for chemical modification. The amine can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. This dual functionality allows for the construction of diverse and complex molecular architectures. chemimpex.comchemimpex.com Furthermore, the morpholine (B109124) ring itself can be incorporated into larger molecular frameworks, influencing properties such as solubility and conformational preference.

A key application of this compound is in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral product. bldpharm.com By starting with an enantiomerically pure building block like this compound, chemists can introduce a defined stereocenter into a target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Role in Pharmaceutical Development and Medicinal Chemistry

The unique structural and chemical properties of this compound and its derivatives make them highly valuable in pharmaceutical development and medicinal chemistry. chemimpex.comchemimpex.com The morpholine moiety is a common feature in many approved drugs and is often introduced to improve the pharmacokinetic properties of a drug candidate. nih.govnih.gov These improvements can include enhanced aqueous solubility, which can lead to better absorption and distribution in the body, and increased metabolic stability, which can prolong the drug's duration of action. sci-hub.se

The ability to functionalize both the nitrogen and the carboxylic acid of this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a compound. nih.gov By synthesizing a library of derivatives with different substituents, researchers can identify the key structural features required for optimal binding to a biological target, such as a receptor or an enzyme. This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery. researchgate.net

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The rigid conformation of the morpholine ring can help to pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and potency.

Classification as a Privileged Pharmacophore and Scaffold in Drug Design

The morpholine ring is considered a "privileged pharmacophore," a term used to describe a molecular scaffold that is able to bind to multiple biological targets with high affinity. nih.govjchemrev.com This versatility suggests that the morpholine structure possesses fundamental features that are conducive to molecular recognition by a variety of proteins. The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a key contributor to its privileged status. sci-hub.se

As a scaffold, this compound provides a robust framework upon which to build new drug candidates. nih.govnih.gov Its defined stereochemistry and multiple points for diversification make it an ideal starting point for the development of compound libraries for high-throughput screening. The incorporation of this scaffold can lead to molecules with improved drug-like properties, such as better solubility and metabolic profiles. nih.gov The use of such privileged scaffolds can accelerate the drug discovery process by increasing the probability of identifying lead compounds with favorable biological and pharmacological characteristics. sci-hub.se

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | JUNOWSHJELIDQP-BYPYZUCNSA-N sigmaaldrich.com |

| PubChem CID | 1501894 uni.lu |

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| (3R)-Morpholine-3-carboxylic acid hydrochloride |

| (RS)-Morpholine-3-carboxylic acid hydrochloride |

| This compound hydrochloride |

| (S)-4-Boc-morpholine-3-carboxylic acid |

| (S)-(-)-α-methyl-benzylamine |

| 1-oxa-4-azacyclohexane |

| bisdemethoxycurcumin |

| but-3-yn-2-one |

| chorobenzene |

| curcumin |

| demethoxycurcumin |

| fenpropimorphan |

| levulinic acid |

| linezolid |

| L-lysine |

| methyl chloroformate |

| Nα-Fmoc-Nε-Boc-L-lysine |

| N,N'-tetramethylethylene diamine |

| sec-butyllithium (B1581126) |

| silane |

| tetrahydro-4-methylene-2S-octyl-5-oxo-3R-furancarboxylic acid |

| thiomorpholine-S-oxide |

| thiomorpholine S, S–dioxide |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOWSHJELIDQP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363555 | |

| Record name | (S)-morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106825-79-0 | |

| Record name | (S)-morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106825-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereocontrol of S Morpholine 3 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure (S)-morpholine-3-carboxylic acid and its analogues relies heavily on stereoselective methods that can introduce and maintain the desired chirality at the C3 position. These approaches are critical for producing compounds with specific biological activities, as different enantiomers can have vastly different pharmacological profiles.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet effective method for separating a racemic mixture of morpholine-3-carboxylic acid into its individual enantiomers. This technique introduces a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.

One common strategy for the chiral resolution of racemic carboxylic acids involves the formation of diastereomeric salts with an optically active amine. While specific examples detailing the resolution of morpholine-3-carboxylic acid with chiral amines are not extensively documented in the provided results, the general principle is well-established in organic chemistry. tcichemicals.comtcichemicals.com In this method, a racemic mixture of morpholine-3-carboxylic acid would be treated with a single enantiomer of a chiral amine, such as (R)- or (S)-α-phenylethylamine. The resulting diastereomeric salts, (R)-acid-(R)-amine and (S)-acid-(R)-amine, possess different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would then yield the desired this compound in its enantiomerically pure form. The efficiency of this separation is dependent on the choice of the resolving agent and the crystallization conditions. rsc.org

Another approach involves the use of chiral alcohols, such as L-(-)-menthol, to form diastereomeric esters from a racemic carboxylic acid. beilstein-journals.org These esters can then be separated chromatographically, followed by hydrolysis to yield the enantiopure acids. beilstein-journals.org This method has been successfully applied to the synthesis of artificial glutamate (B1630785) analogs, demonstrating its utility in resolving complex heterocyclic carboxylic acids. beilstein-journals.org

The conditions under which diastereomeric salt formation and subsequent separation are carried out can significantly impact the stereochemical purity of the final product. Factors such as solvent, temperature, and rate of cooling during crystallization are crucial. rsc.org For instance, the choice of solvent can influence the solubility difference between the diastereomeric salts, thereby affecting the efficiency of the separation. The temperature profile during crystallization must be carefully controlled to prevent co-crystallization of the undesired diastereomer, which would compromise the enantiomeric excess of the target compound. It is also noted that in some synthetic routes, particularly those involving cyclization under basic conditions, there is a potential for racemization or epimerization at stereocenters adjacent to electron-withdrawing groups. chemrxiv.org Therefore, careful optimization of reaction conditions is essential to maintain the stereochemical integrity of this compound.

Asymmetric Catalysis in Morpholine (B109124) Derivative Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to obtaining enantiomerically enriched morpholine derivatives. nih.gov These methods utilize a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer from a prochiral substrate.

A notable example is the catalytic asymmetric synthesis of 3-substituted morpholines through a one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation. nih.govacs.orgacs.org This process starts with an ether-containing aminoalkyne substrate, which undergoes a titanium-catalyzed hydroamination to form a cyclic imine. acs.org This imine is then reduced in situ using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to produce the chiral 3-substituted morpholine in good yield and with high enantiomeric excess (ee), often exceeding 95%. nih.govacs.org Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate and the chiral ligand of the ruthenium catalyst are crucial for achieving high levels of enantioselectivity. nih.govacs.org

Similarly, the asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle has been developed to synthesize 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Although this method focuses on the C2 position, it highlights the power of asymmetric hydrogenation in creating chiral morpholine scaffolds. nih.gov

Table 1: Asymmetric Catalytic Methods for Morpholine Synthesis

| Catalytic System | Substrate | Product | Key Features |

| Ti-catalyzed hydroamination / Ru-catalyzed asymmetric transfer hydrogenation | Ether-containing aminoalkynes | 3-substituted morpholines | One-pot tandem reaction, >95% ee. nih.govacs.org |

| Bisphosphine-rhodium complex | Dehydromorpholines | 2-substituted morpholines | Quantitative yields, up to 99% ee. nih.govrsc.org |

Lithiation-Carboxylation Protocols for Chiral Morpholine Derivatives

Directed lithiation followed by carboxylation represents a powerful strategy for the functionalization of heterocyclic scaffolds. This method allows for the regioselective introduction of a carboxylic acid group. Research has shown that directed lithiation of an unsubstituted 2-azabicyclo[2.1.1]hexane scaffold using sec-butyllithium (B1581126) and N,N'-tetramethylethylene diamine (TMEDA), followed by quenching with carbon dioxide, can produce the corresponding carboxylic acid in high yield. rsc.org While this specific example does not directly describe the synthesis of this compound, the principle can be conceptually applied. A chiral morpholine derivative could potentially be synthesized by employing a chiral base or a substrate with a directing group that facilitates diastereoselective lithiation.

Furthermore, continuous flow methods for lithiation and carboxylation have been developed, allowing for rapid synthesis at ambient temperatures with minimal excess of reagents. rsc.org This technology could potentially be adapted for the synthesis of chiral morpholine carboxylic acids, offering advantages in terms of safety, scalability, and reaction time. rsc.org

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis offers a streamlined and efficient platform for the preparation of libraries of morpholine derivatives, which is particularly valuable in drug discovery. This methodology involves attaching the starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin.

A reported polymer-supported synthesis of morpholine-3-carboxylic acid derivatives utilizes immobilized Fmoc-Ser(tBu)-OH as the starting material. nih.gov Following N-alkylation and N-acylation/sulfonylation on the solid phase, the target dihydrooxazines are obtained by cleavage from the resin with trifluoroacetic acid. nih.gov The inclusion of a reducing agent, such as triethylsilane, in the cleavage cocktail leads to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov Stereochemical studies have confirmed the configuration of the newly formed stereocenter. nih.gov This approach allows for the generation of diverse morpholine derivatives by varying the alkylating and acylating agents used in the synthetic sequence.

Polymer-Supported Synthesis using Immobilized Amino Acid Precursors

A stereoselective, polymer-supported approach has been developed for synthesizing morpholine-3-carboxylic acid derivatives. nih.gov This method utilizes immobilized fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, specifically Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, as starting materials on a solid support. nih.gov Following the solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates, the desired 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives are cleaved from the resin. nih.gov This methodology offers a systematic way to generate a library of related compounds. The general process involves anchoring the protected amino acid to the polymer support, followed by a series of chemical modifications to build the morpholine ring structure.

Trifluoroacetic Acid-Mediated Cleavage Strategies

Trifluoroacetic acid (TFA) plays a crucial role in the final step of the polymer-supported synthesis, where it is used to cleave the synthesized molecule from the resin. nih.gov This acidolytic cleavage is a common and effective method in solid-phase synthesis. nih.gov In the synthesis of morpholine derivatives, a TFA-mediated cleavage cocktail is used to release the target dihydrooxazines from the solid support. nih.gov

A significant refinement of this strategy involves the inclusion of a scavenger, triethylsilane, in the cleavage mixture. nih.gov The addition of triethylsilane to the TFA cocktail facilitates the stereoselective reduction of the intermediate dihydrooxazine ring, leading directly to the formation of the saturated morpholine-3-carboxylic acid structure. nih.gov This one-pot cleavage and reduction step is an efficient method for producing the final, stereochemically defined product. nih.gov Stereochemical studies have confirmed the specific configuration of the newly formed stereocenter, highlighting the control offered by this method. nih.gov

| Reagent/Component | Function | Reference |

| Trifluoroacetic Acid (TFA) | Cleavage of the product from the polymer resin | nih.gov |

| Triethylsilane | Reducing agent for stereoselective formation of the morpholine ring | nih.gov |

Practical Routes to Enantiopure Fmoc-Protected this compound

A practical and efficient five-step synthetic route has been established for producing enantiopure Fmoc-protected this compound. acs.orgnih.govresearchgate.net This method begins with readily available starting materials, dimethoxyacetaldehyde and L-serine methyl ester. acs.orgnih.govresearchgate.net

The key steps of the synthesis are:

Reductive Amination: Reaction between dimethoxyacetaldehyde and serine methyl ester. acs.orgnih.gov

Intramolecular Acetalization: Formation of the morpholine ring structure. acs.orgnih.gov

Elimination: Concomitant removal of the anomeric methoxy (B1213986) substituent to form a double bond within the ring. acs.orgnih.gov

Hydrogenation: Reduction of the double bond to yield the saturated morpholine ring. acs.orgnih.gov

Ester Hydrolysis: Final conversion of the methyl ester to the carboxylic acid using acidic conditions. acs.orgnih.gov

| Step | Description | Key Reagents | Yield (Optimized) | Reference |

| 1-4 | Synthesis of Fmoc-amino ester intermediate | Dimethoxyacetaldehyde, Serine methyl ester | - | acs.org |

| 5 | Acidic Ester Hydrolysis | 1:1 mixture of 5 M HCl−dioxane | 97% | acs.org |

| Overall | Five-step synthesis | 74% | acs.org |

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold is a valuable building block for designing and synthesizing novel derivatives with potential biological activity. e3s-conferences.org Its unique physicochemical properties can enhance both the pharmacokinetic and pharmacodynamic profiles of drug candidates. unimi.it The morpholine ring is a common feature in many enzyme inhibitors and other biologically active compounds. unimi.itresearchgate.net

The synthesis of derivatives often involves modifying the nitrogen atom of the morpholine ring or the carboxylic acid function. For instance, the Fmoc-protected version of this compound has been successfully used as a building block in solid-phase peptide synthesis to create peptidomimetics. acs.org The synthesis of a model tripeptide, Fmoc-Phe-morpholine-3S-CO-Leu-NH₂, demonstrated that coupling reactions, while slower than with standard acyclic amino acids, proceed effectively. acs.org

Other synthetic strategies focus on producing related morpholine building blocks, such as optically pure 3-hydroxymethylmorpholines, which can then be incorporated into larger, more complex molecules. unimi.it These derivatives serve as synthons, providing access to a wide array of substituted morpholines for medicinal chemistry applications. e3s-conferences.orgunimi.it The design of new derivatives is often guided by the goal of creating compounds that can interact with specific biological targets, such as HIV-1 integrase or angiotensin II receptors, as seen in the development of other quinoline-3-carboxylic acids and indole-3-carboxylic acid derivatives. nih.govmdpi.com

Applications of S Morpholine 3 Carboxylic Acid in Medicinal Chemistry and Drug Discovery Research

Development of Biologically Active Pharmaceutical Compounds

The inherent chirality and the presence of both amine and carboxylic acid functionalities within a constrained morpholine (B109124) ring make (S)-morpholine-3-carboxylic acid a prized intermediate in pharmaceutical synthesis. tandfonline.comacs.org Its structure allows for stereospecific modifications, which are crucial for the selective interaction of drugs with their biological targets.

Key Intermediate in Drug Synthesis Targeting Specific Disorders

This compound and its close derivatives serve as pivotal intermediates in the synthesis of a number of marketed drugs and clinical candidates. The morpholine moiety is a common feature in drugs targeting CNS disorders due to its favorable properties for brain penetration. acs.orgnih.gov

One of the most notable applications is in the synthesis of antidepressants. For instance, the antidepressant drug Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor, contains a morpholine core. The synthesis of its active (S,S)-enantiomer can be achieved using derivatives of this compound, such as (S)-2-(hydroxymethyl)morpholine. acs.orgnih.govacs.org This highlights the importance of the chiral morpholine scaffold in achieving the desired stereochemistry for potent and selective pharmacological activity. nih.govnih.gov

While not a CNS drug, the synthesis of Apremilast, an anti-inflammatory agent used for treating psoriatic arthritis, also showcases the utility of chiral amino acid-derived scaffolds. acs.orgresearchgate.netnih.govmdpi.com Although the direct use of this compound is not the most common route, its structural motifs are relevant to the synthesis of the chiral side chain of Apremilast. google.comresearchgate.net

| Drug | Therapeutic Class | Disorder Targeted | Role of this compound Scaffold |

|---|---|---|---|

| Reboxetine (active enantiomer) | Selective Norepinephrine Reuptake Inhibitor (NRI) | Depression, Anxiety Disorders | Serves as a chiral precursor for the synthesis of the active (S,S)-enantiomer. acs.orgnih.gov |

| Apremilast | Phosphodiesterase 4 (PDE4) Inhibitor | Psoriatic Arthritis, Plaque Psoriasis | The chiral amine portion of Apremilast is synthesized from chiral amino acid precursors, demonstrating the utility of such building blocks. acs.orgresearchgate.net |

Strategies for Enhancing Bioavailability and Therapeutic Efficacy

The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, a strategy often referred to as "morpholine-based drug design." nih.gove3s-conferences.org The presence of the morpholine moiety can significantly enhance a drug's bioavailability and therapeutic efficacy through several mechanisms. tandfonline.comresearchgate.net

The nitrogen and oxygen atoms in the morpholine ring allow it to act as both a hydrogen bond acceptor and donor, which can improve solubility in aqueous environments. acs.orgnih.gov This enhanced solubility is a critical factor for oral drug absorption. Furthermore, the morpholine ring has a pKa value that is often close to physiological pH, which provides a good balance between lipophilicity and hydrophilicity. acs.orgnih.gov This balance is crucial for drugs that need to cross biological membranes, including the blood-brain barrier (BBB). tandfonline.comacs.org

Medicinal chemists also leverage the metabolic stability of the morpholine ring. It is less susceptible to enzymatic degradation in the body compared to other cyclic amines, leading to a longer half-life and prolonged therapeutic effect. tandfonline.comnih.gov This increased stability reduces the required dosing frequency and can lead to better patient compliance.

| Strategy | Physicochemical Property Influenced | Impact on Bioavailability and Efficacy |

|---|---|---|

| Incorporation of the Morpholine Scaffold | Improved aqueous solubility and dissolution rate. | Enhances absorption from the gastrointestinal tract. acs.orgnih.gov |

| Balancing Lipophilicity and Hydrophilicity | Optimized partitioning between aqueous and lipid environments. | Facilitates crossing of biological membranes, including the blood-brain barrier. tandfonline.comacs.org |

| Increased Metabolic Stability | Resistance to enzymatic degradation (e.g., by cytochrome P450 enzymes). | Prolongs the drug's half-life, leading to sustained therapeutic action. tandfonline.comnih.gov |

Research into Central Nervous System (CNS) Disorders

The favorable pharmacokinetic properties conferred by the morpholine scaffold make this compound and its derivatives particularly valuable in the development of drugs for CNS disorders. acs.orgnih.govnih.gov The ability to cross the blood-brain barrier is a major hurdle in CNS drug discovery, and the morpholine moiety is a well-established tool to overcome this challenge. tandfonline.comacs.org

Modulation of Neurotransmitter Systems in Anxiety and Depression Research

Derivatives of this compound have been investigated for their ability to modulate the activity of neurotransmitter systems implicated in anxiety and depression. nih.govresearchgate.netsemanticscholar.org A primary strategy in the treatment of these disorders is the inhibition of monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine transporter (NET). mdpi.com

Research has shown that 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which can be synthesized from chiral morpholine precursors, are potent inhibitors of both serotonin and norepinephrine reuptake. nih.gov The stereochemistry of the morpholine ring is critical for the potency and selectivity of these compounds. The (S,S)-enantiomers often exhibit the most potent dual inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aryl and aryloxy rings can be fine-tuned to achieve selective inhibition of either SERT or NET, or dual inhibition of both. nih.gove3s-conferences.org

| Compound Class | Target | Therapeutic Application | Key Research Findings |

|---|---|---|---|

| (S,S)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) | Depression and Anxiety Disorders | Demonstrate potent dual inhibition of SERT and NET, with stereochemistry being a key determinant of activity. nih.gov |

| Substituted Morpholine Analogs | GABAergic System | Anxiety Disorders | The morpholine scaffold can be used to develop modulators of GABA receptors, which play a crucial role in regulating anxiety. nih.govnih.gov |

Inhibition of Enzymes and Receptors in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

In the field of neurodegenerative diseases, particularly Alzheimer's disease, this compound derivatives are being explored as inhibitors of key enzymes involved in the disease pathology. tandfonline.commdpi.com One of the primary targets is beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients. researchgate.net

Morpholine-based compounds have been designed to fit into the active site of BACE1, blocking its enzymatic activity. nih.gov The structural rigidity and stereochemistry of the morpholine ring are advantageous in achieving high binding affinity and selectivity. tandfonline.com Research has identified morpholine derivatives with potent BACE1 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.netnih.gov

Another important target in Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down the neurotransmitter acetylcholine. researchgate.net Pyrimidine-morpholine hybrids have been synthesized and shown to be potent inhibitors of both AChE and BuChE, with some derivatives showing significantly greater potency than the standard drug neostigmine. nih.govnih.gov

| Compound Class | Enzyme/Receptor Target | Neurodegenerative Disease | Reported Inhibitory Activity (IC50) |

|---|---|---|---|

| Morpholine-based BACE1 Inhibitors | Beta-secretase 1 (BACE1) | Alzheimer's Disease | Potent inhibition with IC50 values in the nanomolar range has been reported for some derivatives. researchgate.netnih.gov |

| Pyrimidine-morpholine hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease | A lead compound showed an IC50 of 0.43 ± 0.42 µM against AChE. nih.gov |

| Pyrimidine-morpholine hybrids | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | The same lead compound exhibited an IC50 of 2.5 ± 0.04 µM against BuChE. nih.gov |

Dual PI3K-mTOR Inhibitors for CNS Tumors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in CNS tumors like glioblastoma, making it an attractive target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR are of particular interest to overcome resistance mechanisms. acs.orgnih.gov The morpholine scaffold is a key structural feature in many potent and selective dual PI3K/mTOR inhibitors. researchgate.netsemanticscholar.org

Compounds incorporating a morpholino-triazine or morpholino-pyrimidine core have demonstrated potent inhibition of both PI3K and mTOR kinases. nih.govsemanticscholar.orgnih.gov For example, PQR530, a brain-penetrable dual inhibitor, features a morpholino-triazine scaffold and has shown efficacy in preclinical models of CNS cancers. nih.gov The morpholine group in these inhibitors often forms critical hydrogen bonds in the ATP-binding pocket of the kinases, contributing to their high potency. semanticscholar.org The development of these compounds highlights the utility of the morpholine scaffold in designing targeted therapies for CNS tumors. mdpi.comunimi.it

| Compound/Class | Targeted Pathway | CNS Tumor | Reported Inhibitory Activity (IC50) |

|---|---|---|---|

| PQR530 | PI3K/mTOR | Glioblastoma | Potent dual inhibitor with excellent brain penetration. nih.gov |

| 2-morpholino-pyrimidine derivatives | PI3Kα/mTOR | Glioblastoma | Compound 26 showed IC50 values of 20 nM for PI3Kα and 189 nM for mTOR. nih.gov |

| NSC765844 | PI3K/mTOR | Various Cancers | IC50 values of 1.3 nM (PI3Kα) and 3.8 nM (mTOR). nih.gov |

| GSK1059615 | PI3K/mTOR | Various Cancers | IC50 values of 0.4 nM (PI3Kα) and 12 nM (mTOR). nih.gov |

Strategies for Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents to the central nervous system (CNS). google.com The physicochemical properties of a molecule, such as lipophilicity and size, are critical for its ability to cross this barrier. nih.govacs.org The morpholine ring is often incorporated into CNS drug candidates to enhance their brain permeability. nih.govacs.org This is attributed to its ability to engage in various hydrophilic and lipophilic interactions, which can improve both blood solubility and brain penetration. nih.gov

For molecules containing a carboxylic acid group, which can hinder BBB penetration, a common strategy is the formation of ester prodrugs. nih.govnih.gov This approach masks the polar carboxylic acid, increasing lipophilicity and facilitating diffusion across the BBB. nih.gov Once in the CNS, endogenous esterases can cleave the ester, releasing the active carboxylic acid-containing drug. nih.gov While specific studies detailing the esterification of this compound for CNS delivery are not prevalent, this prodrug strategy is a well-established method for improving the brain penetration of carboxylic acid-containing drugs. nih.gov

Antimicrobial and Antifungal Research

The morpholine scaffold is a key component in a number of antimicrobial and antifungal agents. nih.govresearchgate.net Research in this area has focused on the development of novel morpholine derivatives with potent activity against a range of pathogens.

Inhibition of Pathogen Growth through Specific Pathways

Carboxylic acids can inhibit microbial growth through various mechanisms, including cell membrane damage and a decrease in internal pH. nih.govnih.gov In the context of antifungal research, morpholine-based compounds, such as fenpropimorph (B1672530) and amorolfine, are known to inhibit the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govresearchgate.net This pathway is crucial for fungal cell membrane integrity. nih.gov Specifically, these compounds target two key enzymes: sterol reductase and sterol isomerase. nih.govresearchgate.net The dual-targeting nature of these morpholine antifungals makes it more difficult for pathogens to develop resistance. researchgate.net

Design and Evaluation of Sila-Analogues for Antifungal Activity

To enhance the antifungal activity of morpholine-based compounds, researchers have synthesized sila-analogues, where a silicon atom is incorporated into the structure. nih.gov A study on sila-analogues of known morpholine antifungals demonstrated that these modified compounds exhibit potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net The mechanism of action for these sila-analogues was found to be consistent with that of their morpholine counterparts, involving the inhibition of the ergosterol biosynthesis pathway. nih.govresearchgate.net One particular sila-analogue of fenpropimorph, designated as compound 24 , showed superior fungicidal potential compared to existing drugs like fenpropidin, fenpropimorph, and amorolfine. nih.gov

Antifungal Activity of a Key Sila-Morpholine Analogue

| Fungal Pathogen | MIC (μg/mL) of Sila-Analogue 24 | MIC (μg/mL) of Fenpropimorph | MIC (μg/mL) of Amorolfine |

|---|---|---|---|

| Candida albicans ATCC 24433 | 2 | 16 | 2 |

| Candida glabrata NCYC 388 | 4 | 32 | 4 |

| Cryptococcus neoformans ATCC 34664 | 1 | 8 | 1 |

| Aspergillus niger ATCC 10578 | 4 | 32 | 8 |

Data sourced from Jachak et al. (2015). nih.gov

Anticancer Research and Activity

The morpholine nucleus is a recognized pharmacophore in the design of anticancer agents. nih.govresearchgate.net Its presence in a molecular structure can contribute to improved pharmacokinetic and pharmacodynamic properties. nih.gov A series of morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. nih.gov Two compounds from this series, AK-3 and AK-10 , displayed significant anticancer activity. nih.gov Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. nih.gov

Cytotoxic Activity of Morpholine-Substituted Quinazolines (IC50 in µM)

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | SHSY-5Y (Neuroblastoma) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data sourced from Kumar et al. (2022). nih.gov

Anti-inflammatory Research

Morpholine derivatives have also been investigated for their anti-inflammatory properties. nih.govjapsonline.com A study focused on novel monocyclic β-lactam derivatives bearing a morpholine ring reported their evaluation as inhibitors of human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. nih.gov Several of the synthesized compounds, including 3e, 3h, 3k, 5c, 5f, 6c, 6d, and 6f , demonstrated higher anti-inflammatory activity than the reference compound, dexamethasone. nih.gov

Anti-inflammatory Activity of Morpholine-Capped β-Lactams

| Compound | Anti-inflammatory Ratio |

|---|---|

| 3e | 38 |

| 3h | 62 |

| 3k | 51 |

| 5c | 72 |

| 5f | 51 |

| 6c | 35 |

| 6d | 55 |

| 6f | 99 |

| Dexamethasone (Reference) | 32 |

Data sourced from Eghtesadi et al. (2020). nih.gov

Research on HIV-Protease Inhibiting Activities

HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus and a key target for antiretroviral drugs. nih.gov Researchers have designed and synthesized novel HIV-1 protease inhibitors incorporating a morpholine moiety as the P2 ligand to enhance their activity, particularly against drug-resistant viral strains. nih.gov Some of these compounds exhibited impressive enzymatic inhibitory activity with Ki values in the nanomolar range and antiviral activity with IC50 values from the submicromolar to nanomolar range. nih.gov

Inhibitory Activity of Morpholine-Containing HIV-1 Protease Inhibitors

| Compound | Ki (nM) | IC50 (µM) |

|---|---|---|

| 23a | 0.08 ± 0.01 | 0.14 ± 0.02 |

| 23b | 0.11 ± 0.02 | 0.11 ± 0.01 |

| 23d | 0.29 ± 0.04 | 0.32 ± 0.05 |

Data sourced from Liu et al. (2019). nih.gov

The search did not yield any specific examples or data of this compound being used as a linker in antibody-drug conjugates (ADCs), a component in Proteolysis Targeting Chimeras (PROTACs), or as a constituent of peptide-drug conjugates. Furthermore, no research was found detailing its incorporation into drug delivery vehicles such as liposomes or nanoparticles for targeted therapeutic applications.

Therefore, it is not possible to provide a detailed, data-supported article on the "Role in Drug Delivery Systems and Targeted Therapies Research" for this compound as requested, due to the absence of specific research in this area in the public domain.

S Morpholine 3 Carboxylic Acid As a Versatile Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The rigid, chiral scaffold of (S)-morpholine-3-carboxylic acid makes it an invaluable component for the synthesis of intricate and biologically active molecules. researchgate.net Its structure facilitates selective functionalization, which is a critical aspect of modern drug discovery and development. researchgate.net

A notable application is in the creation of pharmaceutical intermediates. For instance, its N-Boc protected form, (S)-4-Boc-morpholine-3-carboxylic acid, is a key precursor in the preparation of indazole arylsulfonamides, which function as allosteric antagonists for the CC-chemokine receptor 4 (CCR4), a target relevant to immunology and oncology. nih.gov

Furthermore, research has demonstrated the utility of N-Boc-morpholine-3-carboxylic acid as an unnatural α-amino acid in photoredox-catalyzed reactions. It readily participates in decarboxylative conjugate additions with electron-deficient olefins. This method provides an efficient pathway to generate α-alkylated amines, with the morpholine (B109124) derivative yielding the coupled product in high efficiency (95% yield). science.gov This highlights the compound's role in forming carbon-carbon bonds under mild conditions, expanding the toolkit for creating complex molecular diversity. science.gov

Applications in Peptide-Based Therapeutics and Peptidomimetics

This compound is frequently incorporated into peptides to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced properties like increased stability and bioavailability. researchgate.netnih.gov The substitution of natural amino acids with non-canonical amino acids like this morpholine derivative is a key strategy to overcome the rapid enzymatic degradation that often limits the therapeutic potential of natural peptides. scribd.comresearchgate.net

As a proline analogue, this compound (also referred to as 4-oxa-L-pipecolic acid) can impose specific conformational constraints on the peptide backbone, influencing its secondary structure and, consequently, its biological activity. mdpi.com

Peptide turns, particularly β-turns and γ-turns, are critical secondary structures involved in molecular recognition and protein folding. researchgate.netscience.gov this compound has been investigated as a potent inducer of these turns when incorporated into peptide sequences.

Conformational analysis of tetrapeptides containing this compound (L-Mor) as a proline surrogate revealed its significant influence on peptide folding. While the trans isomer of the Val-Mor amide bond did not induce any turn structures, the cis isomer demonstrated a strong preference for nucleating a type VI β-turn. This is a distinct conformational outcome compared to the reference peptide containing the natural amino acid L-proline, showcasing the unique structural influence of the morpholine scaffold. Other research has also noted the presence of γ-turns in tripeptides containing a morpholino ring structure.

The integration of non-proteinogenic amino acids—those not found in the standard genetic code—is a powerful tool in peptide design. scribd.com These building blocks are used to stabilize specific secondary structures, such as helices and turns, and to enhance biological function and stability against proteases. nih.gov

This compound serves as such a non-coded amino acid. Its rigid cyclic structure restricts the conformational freedom of the peptide backbone more severely than many natural amino acids. nih.gov By replacing a natural amino acid with this morpholine derivative, chemists can enforce a desired three-dimensional structure, which is crucial for achieving high-affinity binding to biological targets like receptors or enzymes. nih.govresearchgate.net This structural pre-organization is a cornerstone of modern peptidomimetic design. nih.gov

In the innovative field of bio-inspired smart materials, morpholine-based amino acids have found application in the synthesis of nucleopeptides with self-assembling properties. Research has shown that nucleobase morpholino β-amino acids can serve as key intermediates in the creation of colloidal materials. researchgate.net

Specifically, these morpholine derivatives have been used to functionalize diphenylalanine peptides with adenine (B156593) and thymine (B56734) bases. The resulting nucleopeptides were observed to aggregate and exhibited valuable photoluminescent characteristics, including deep blue fluorescence and phosphorescence emission. researchgate.net These properties mark them as promising building blocks for the development of advanced functional materials with potential applications in biotechnology and optoelectronics. researchgate.net

Use as Chiral Organocatalysts

Beyond its role as a structural component, this compound and its derivatives have been explored as chiral organocatalysts. The presence of both a secondary amine and a carboxylic acid within a chiral framework makes these molecules suitable candidates for promoting asymmetric reactions. The carboxylic acid group is often crucial for the catalytic cycle, participating in proton transfer and stabilizing transition states through hydrogen bonding.

Derivatives of morpholine carboxylic acid have been successfully employed as organocatalysts in asymmetric 1,4-addition reactions, specifically the Michael addition of aldehydes to nitroolefins. While morpholine-derived enamines generally exhibit lower reactivity compared to their pyrrolidine (B122466) counterparts, researchers have designed highly efficient catalysts by optimizing the morpholine scaffold.

One study reported the synthesis of novel β-morpholine amino acids that effectively catalyzed the 1,4-addition of various aldehydes to nitrostyrenes. The presence of the carboxylic acid function was found to be essential for the reaction's success. Using as little as 1 mol% of the catalyst, the reactions proceeded to quantitative conversion, affording the desired products with excellent control over the stereochemical outcome.

Table 1: Performance of a Chiral Morpholine-Based Organocatalyst in the 1,4-Addition of Propanal to β-Nitrostyrene

| Entry | Solvent | Time (h) | Conversion (%) | d.e. (%) | e.e. (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 24 | >99 | 92 | 87 |

| 2 | CH2Cl2 | 24 | >99 | 94 | 88 |

| 3 | THF | 24 | >99 | 90 | 85 |

| 4 | Acetonitrile | 24 | >99 | 95 | 90 |

| 5 | Water | 48 | 60 | 90 | 82 |

Data sourced from a study on morpholine-based organocatalysts. The reaction was performed with 1 mol% of the catalyst. d.e. = diastereomeric excess, e.e. = enantiomeric excess.

These results demonstrate that despite the inherent challenges, morpholine-based chiral carboxylic acids can be engineered into highly effective organocatalysts for key carbon-carbon bond-forming reactions.

Enamine Catalysis with Morpholine Amino Acid Derivatives

Enamine catalysis is a powerful tool in asymmetric synthesis, where chiral secondary amines react with carbonyl compounds to form nucleophilic enamines. While pyrrolidine-based catalysts, like proline, are highly effective, the use of morpholine derivatives has been comparatively challenging. nih.govfrontiersin.org The inherent properties of the morpholine ring, specifically the presence of an oxygen atom and the pronounced pyramidalization of the nitrogen, decrease the nucleophilicity of the corresponding enamine, rendering it less reactive compared to enamines derived from pyrrolidine or piperidine. nih.govfrontiersin.org

Despite these challenges, researchers have successfully developed highly efficient organocatalysts from β-morpholine amino acids. frontiersin.org These novel catalysts have proven effective in promoting Michael addition reactions between aldehydes and nitroolefins. nih.govfrontiersin.org Studies have demonstrated that these morpholine-based catalysts can achieve quantitative conversion with low catalyst loading (as low as 1 mol%). nih.gov The presence of the carboxylic acid group is crucial for the catalytic activity; when the acid is capped as a methyl ester, no reaction occurs. nih.gov These catalysts have yielded products with excellent diastereoselectivity (90-99% d.e.) and good to high enantioselectivity (70-99% e.e.), depending on the specific reactants used. nih.gov

Computational studies have provided insight into the transition state of these reactions, explaining the unexpected efficiency of these catalysts despite the inherent limitations of the morpholine ring for enamine catalysis. nih.gov This research opens new avenues for the design and application of morpholine-based organocatalysts in asymmetric synthesis.

Performance of β-Morpholine Amino Acid Catalysts in Michael Addition

| Catalyst | Reaction Type | Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| β-Morpholine Amino Acid Derivative | 1,4-addition of aldehydes to nitroolefins | Quantitative | 90-99% | 70-99% | nih.gov |

Development in Agrochemistry Research

The morpholine scaffold is a key component in a variety of biologically active compounds used in agriculture. researchgate.netnih.govacs.org this compound and its derivatives serve as valuable chiral building blocks for the synthesis of new agrochemicals. chemimpex.comchemimpex.com The incorporation of the morpholine ring can influence the biological activity and physical properties of the final product. researchgate.net

Morpholine derivatives are particularly prominent as fungicides. researchgate.netnih.gov A significant class of these fungicides acts by inhibiting sterol biosynthesis in fungi, a different mechanism from that of demethylation inhibitor (DMI) fungicides. nzpps.org This distinct mode of action makes them useful tools for managing fungal diseases, especially powdery mildew on a wide range of crops, including cereals. nzpps.orgbcpc.org Although some morpholine fungicides like fenpropimorph (B1672530) and tridemorph (B114830) have been in use for decades, the risk of resistance development is considered low to medium. nzpps.orgbcpc.org While decreases in sensitivity have been observed in Europe for wheat powdery mildew, no significant loss of field performance has been reported. nzpps.org

Beyond their fungicidal properties, morpholine-containing compounds have been investigated for a range of other agrochemical applications, including as insecticides, herbicides, and plant growth regulators. researchgate.netnih.govacs.org The analysis of structure-activity relationships of these derivatives is a key strategy in the ongoing development of novel and effective crop protection agents. researchgate.netnih.gov

Examples of Morpholine-Based Agrochemicals

| Compound Class | Agrochemical Type | Target/Use | Mechanism of Action | Reference |

|---|---|---|---|---|

| Morpholines (general) | Fungicide, Herbicide, Insecticide | Broad crop protection | Varies | researchgate.net, nih.gov, chemimpex.com |

| Fenpropimorph | Fungicide | Powdery mildew in cereals | Sterol biosynthesis inhibition | nzpps.org, bcpc.org |

| Tridemorph | Fungicide | Powdery mildew in cereals | Sterol biosynthesis inhibition | bcpc.org |

| Spiroxamine | Fungicide | Powdery mildew | Sterol biosynthesis inhibition | nzpps.org |

Integration into Polymer Chemistry for Advanced Materials Research

This compound also functions as a valuable monomer and building block in the field of polymer chemistry. chemimpex.com Its integration into polymer chains can impart desirable properties to the resulting materials, such as enhanced flexibility and durability. chemimpex.com The bifunctional nature of the molecule, with its reactive carboxylic acid and secondary amine, allows for its incorporation into various polymer architectures, including polyesters and polyamides.

A significant application lies in polymer-supported synthesis. nih.gov this compound derivatives can be immobilized on a solid support, which facilitates the synthesis of compound libraries. nih.gov This solid-phase synthesis approach is highly efficient for generating diverse molecular structures, such as dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, which can then be stereoselectively reduced to the corresponding morpholine-3-carboxylic acids. nih.gov This methodology is crucial for the discovery of new materials and bioactive molecules.

Furthermore, morpholine itself can be bound to a polymer backbone to create functional materials. sigmaaldrich.comsigmaaldrich.com These polymer-bound morpholine resins are used as scavengers for excess acid or as basic catalysts in a variety of chemical reactions, including the synthesis of amides and sulfonamides. sigmaaldrich.com The use of a polymer support simplifies purification, as the resin can be easily filtered off from the reaction mixture.

Recent research has also explored the synthesis of morpholine-2,5-diones from amino acids. acs.org These morpholine derivatives can undergo polymerization to produce biodegradable materials known as polydepsipeptides, which have potential applications in the medical field. acs.org This highlights the role of morpholine-based structures in creating advanced, functional, and sustainable polymers.

Applications of Morpholine Derivatives in Polymer Chemistry

| Application | Morpholine Derivative | Function/Purpose | Resulting Material/Benefit | Reference |

|---|---|---|---|---|

| Monomer for Polymer Synthesis | Morpholine-3-carboxylic acid | Building block for polymers | Polymers with improved flexibility and durability | chemimpex.com |

| Solid-Phase Synthesis | Immobilized this compound derivatives | Scaffold for combinatorial chemistry | Efficient synthesis of morpholine-based compound libraries | nih.gov |

| Polymer-Bound Reagent | Polymer-bound morpholine | Basic catalyst and acid scavenger | Simplified purification in chemical synthesis | sigmaaldrich.com |

| Biodegradable Polymers | Morpholine-2,5-diones | Monomer for polymerization | Polydepsipeptides for potential medical applications | acs.org |

Mechanistic Investigations of Biological and Pharmacological Activity of S Morpholine 3 Carboxylic Acid Derivatives

Interaction with Specific Molecular Targets

The morpholine (B109124) ring is a key structural feature that dictates the interaction of its derivatives with various biological targets. nih.govacs.org Its physicochemical properties, including a pKa value close to physiological pH and the ability to form hydrogen bonds via its oxygen atom, allow for a range of interactions. nih.govacs.org The flexible conformation of the ring also allows it to act as a scaffold, positioning other functional groups correctly for optimal binding. nih.gov

Derivatives containing the morpholine moiety have been identified as effective ligands for a variety of enzymes and receptors. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions. nih.govacs.org This dual capability facilitates binding to the active sites of different protein targets. nih.gov

For instance, certain aryl-morpholine derivatives show selective interaction with the PI3K kinase family and cannabinoid receptors. nih.govacs.org In the case of the enzyme BACE-1, a critical target in Alzheimer's disease research, a morpholine ring featuring an amidino group at the 3-position is vital for inhibition. nih.gov This specific arrangement allows the two nitrogen atoms of the amidino group to interact with the catalytic aspartic acid residues (Asp32 and Asp228) in the enzyme's active site, while the morpholine oxygen forms a hydrogen bond with threonine 72 (Thr72) and arginine 235 (Arg235). nih.gov Morpholine derivatives are also found in inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov

Table 1: Examples of Enzyme and Receptor Targets for Morpholine Derivatives

| Target Enzyme/Receptor | Interacting Residues/Mechanism | Reference |

|---|---|---|

| PI3K Kinase | Interacts with the hinge valine (Val882) and Threonine (Thr887) in the ATP-binding site. | acs.org |

| BACE-1 | Amidino group interacts with catalytic aspartates (Asp32, Asp228); Oxygen atom forms H-bond with Thr72 and Arg235. | nih.gov |

| Cannabinoid Receptors (CB1/CB2) | Act as agonists; structural similarity to endogenous ligands. | acs.org |

| Acetylcholinesterase (AChE) | Inhibition of enzyme activity. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Inhibition of enzyme activity. | nih.gov |

Protein kinases, which regulate numerous cellular processes, are significant targets for morpholine-containing compounds. mdpi.com The standard structure of kinase catalytic domains, particularly the ATP-binding site, allows for the design of synthetic inhibitors. mdpi.com Morpholine derivatives can modulate the activity of these enzymes, notably within the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism. mdpi.com

A specific example is a compound where one morpholine ring interacts with the hinge valine residue (Val882) through its oxygen atom, a critical interaction for many PI3K inhibitors within the ATP-binding site. acs.org A second morpholine ring on the same molecule interacts with a threonine residue (Thr887). acs.org These interactions effectively block the kinase's activity. acs.org

Pathways of Antimicrobial and Antifungal Action

The morpholine chemical class, which includes derivatives of (S)-morpholine-3-carboxylic acid, is known for its potent antifungal properties. nih.govnih.gov This activity stems from the targeted disruption of a critical biosynthetic pathway in fungi.

The primary mechanism of antifungal action for morpholine derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.govptbioch.edu.pl Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function, ultimately leading to cell death. nih.govresearchgate.net

Morpholine-based antifungals, such as fenpropimorph (B1672530) and amorolfine, specifically inhibit two key enzymes in the post-squalene part of the ergosterol pathway: sterol Δ14 reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2). nih.govnih.govresearchgate.net Inhibition of these enzymes disrupts the normal sterol production, leading to a fungicidal effect characterized by the depletion of ergosterol and the accumulation of aberrant sterol intermediates, such as ignosterol. nih.gov This dual-target mechanism distinguishes morpholines from other antifungal classes like azoles and allylamines, which each inhibit a single enzyme in the same pathway. nih.gov

Neurotransmitter System Modulation Mechanisms

Derivatives of morpholine are significant in central nervous system (CNS) drug discovery due to their ability to modulate various neurotransmitter systems. nih.govacs.org Their structural similarity to endogenous neurotransmitters allows them to interact with receptors involved in mood and pain regulation. nih.govacs.org This interaction can lead to the desensitization or downregulation of receptor activity. nih.gov

The morpholine structure enhances brain permeability, allowing these compounds to cross the blood-brain barrier effectively. nih.govacs.org They have been shown to modulate the dopaminergic and serotonergic systems, in part through interactions with the endocannabinoid (EC) system. acs.orgnih.gov The EC system, through presynaptic CB1 receptors, influences the release of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov Morpholine derivatives can act as agonists at cannabinoid receptors (CB1 and CB2), thereby influencing these pathways. acs.org Furthermore, certain derivatives act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes critical to the pathology of neurodegenerative diseases. nih.gov

Lysosomal pH Modulation Mechanisms

Certain morpholine derivatives have been engineered to function as potent modulators of lysosomal pH. rsc.org Lysosomes are acidic organelles essential for cellular degradation processes, and their function is highly dependent on maintaining a pH of 4.5–5.0. rsc.org

A family of morpholinyl-bearing arylsquaramides has been shown to disrupt this acidic environment. rsc.org Their mechanism involves acting as mobile carriers to facilitate the transmembrane transport of chloride anions into the lysosome. rsc.org This influx of negative ions is thought to disrupt the proton pump machinery or otherwise lead to lysosomal alkalization. rsc.org This inactivation of pH-sensitive lysosomal enzymes, such as Cathepsin B, disrupts cellular homeostasis. rsc.org This mechanism of action is distinct from conventional lysosomal pH modulators, which typically function as weak bases that directly neutralize the acidic environment. rsc.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Property Modulation

The this compound scaffold is a privileged structure in medicinal chemistry, not only for its contribution to pharmacodynamic activity but also for its significant role in modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. nih.govnih.govnih.gov The morpholine ring's inherent physicochemical properties—such as its pKa, polarity, and ability to form hydrogen bonds—are leveraged by medicinal chemists to enhance a molecule's drug-like characteristics. thieme-connect.comacs.orgnih.gov

The incorporation of a morpholine moiety into a drug candidate can lead to improved aqueous solubility and bioavailability. thieme-connect.comresearchgate.net Its basic nitrogen atom (pKa ≈ 8.7) can be protonated at physiological pH, which can enhance solubility and interactions with biological targets. thieme-connect.comnih.gov Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to favorable interactions with enzymes and receptors. acs.orgresearchgate.net This balanced hydrophilic and lipophilic nature helps in achieving optimal solubility for both oral absorption and distribution in the body. thieme-connect.com For central nervous system (CNS) drug candidates, the morpholine ring has been shown to be crucial in improving permeability across the blood-brain barrier (BBB). acs.orgnih.gov

From a metabolic standpoint, the morpholine ring can influence a compound's stability. nih.gov The ring itself is subject to metabolism, primarily through oxidation by cytochrome P450 enzymes, particularly CYP3A4. thieme-connect.comsci-hub.se Common metabolic pathways include N-oxidation, C-oxidation leading to a lactam derivative, or ring-opening to form an amino or hydroxyl carboxylic acid. sci-hub.sesci-hub.se Understanding these metabolic liabilities allows for strategic modifications to improve metabolic stability. For instance, introducing substituents on the morpholine ring can sterically hinder the sites of metabolism. sci-hub.se Replacing the morpholine with bioisosteric alternatives, like oxetanes, has also been explored as a strategy to create less lipophilic and more metabolically stable analogues. sci-hub.se

| PK/PD Parameter | Modulation Strategy involving Morpholine Ring | Outcome | Reference |

|---|---|---|---|

| Solubility & Bioavailability | Incorporation of the morpholine heterocycle. | Improves aqueous solubility due to its polarity and basic nitrogen, enhancing oral absorption and bioavailability. | thieme-connect.comresearchgate.net |

| Metabolic Stability | Metabolism often occurs via CYP3A4-mediated oxidation of the morpholine ring. | Can lead to the formation of N-oxides, lactams, or ring-opened metabolites. | sci-hub.sesci-hub.se |

| Metabolic Stability Enhancement | Introduction of substituents on the morpholine ring or its replacement with bioisosteres (e.g., oxetanes). | Blocks or slows metabolic attack, leading to improved half-life and exposure. | sci-hub.se |

| CNS Permeability | Use of the morpholine scaffold in CNS drug candidates. | The ring's balanced lipophilic-hydrophilic profile and pKa can improve passage across the blood-brain barrier. | acs.orgnih.gov |

| Target Binding (Pharmacodynamics) | The morpholine oxygen acts as a hydrogen bond acceptor. | Enhances potency and selectivity through specific molecular interactions with target proteins like kinases. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations have revealed critical structural features that govern their potency and selectivity against various biological targets, including kinases, G-protein coupled receptors, and other enzymes. nih.govnih.gove3s-conferences.org The morpholine ring can function as a key interacting element, a scaffold to orient other functional groups, or as a modulator of physicochemical properties. acs.orgnih.gov

In the context of anticancer agents, the morpholine moiety is a common pharmacophore in kinase inhibitors. nih.gov For instance, in a series of quinazoline-based Bcl-2 inhibitors, the incorporation of a morpholine ring was found to be crucial for activity. nih.gov SAR studies on PI3K/mTOR inhibitors have shown that the oxygen atom of the morpholine ring often forms a key hydrogen bond with amino acid residues in the enzyme's active site. researchgate.nete3s-conferences.org Further SAR exploration has demonstrated that substitutions on the morpholine ring can significantly impact potency. For example, the introduction of an alkyl group at the C-3 position of the morpholine in some series has been shown to increase anticancer activity. sci-hub.see3s-conferences.org

Similarly, in the development of agents targeting the central nervous system, the morpholine ring is a key structural component. acs.org In a series of benzisothiazole substituted morpholine derivatives designed as anticancer agents for Jurkat T cell lines, SAR studies highlighted the importance of a 4-phenyl morpholine for potent activity. sci-hub.se For quinoline-based caspase 3 inhibitors, 4-methyl and 4-phenyl substituents on the morpholine were found to be the most potent. e3s-conferences.org

The electronic nature of substituents on other parts of the molecule, in conjunction with the morpholine ring, also plays a critical role. For example, in a series of morpholine-substituted quinazoline (B50416) derivatives, a trifluoromethoxy group at the meta-position of an amide group attached to the quinazoline was found to be crucial for activity against PI3K isoforms. e3s-conferences.org These findings underscore the importance of systematic structural modifications to map the SAR and identify derivatives with optimized biological responses.

| Compound Series | Target/Activity | Key SAR Finding | Effect on Activity | Reference |

|---|---|---|---|---|

| Imidazole-pyridine derivatives | Anticancer (mTOR inhibition) | Introduction of an alkyl substitution at the 3rd position of the morpholine ring. | Increased anticancer activity. | sci-hub.see3s-conferences.org |

| Thiouracil derivatives | Anticancer (C6 and HeLa cells) | An unsubstituted morpholine ring was found to be important. | Potent activity, nearly equivalent to 5-fluorouracil. | e3s-conferences.org |

| Quinazoline derivatives | Anticancer (PI3K inhibition) | Trifluoromethoxy at the m-position of an associated amide group and methoxy (B1213986) groups on the quinazoline ring. | Crucial for potent activity. | e3s-conferences.org |

| Quinoline (B57606) derivatives | Anticancer (Caspase 3 inhibition) | 4-methyl and 4-phenyl substituents on the morpholine ring. | Identified as the most potent compounds. | e3s-conferences.org |

| Benzisothiazole derivatives | Anticancer (Jurkat T cell lines) | A 4-phenyl morpholine substituent. | Significantly contributed to high potency (IC50 = 1.15 nM for the lead compound). | sci-hub.se |

| Chalcone derivatives | Anticancer (HepG2 cell line) | Substitution with a halogen-containing aromatic ring on the morpholine. | Increased inhibitory activity. | sci-hub.se |

Structural and Conformational Studies of S Morpholine 3 Carboxylic Acid and Its Analogs

Stereochemical Significance for Biological Interactions

The stereochemistry of a molecule is a critical determinant of its biological activity, influencing everything from target binding and metabolic pathways to cellular uptake. mdpi.com For chiral compounds like (S)-morpholine-3-carboxylic acid, the specific three-dimensional arrangement of atoms is fundamental to its interaction with biological macromolecules, which are themselves chiral. mdpi.comnih.gov

The significance of stereochemistry is evident in the differential activity of enantiomers. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This stereoselectivity arises from the specific fit required for a molecule to bind to its biological target, such as an enzyme or receptor. mdpi.com The precise spatial orientation of functional groups on the this compound scaffold allows for optimized interactions with the binding sites of proteins, potentially leading to enhanced potency and selectivity. nih.gov

Research on nature-inspired compounds has consistently shown that stereochemistry is a key driver for potency and pharmacokinetic properties. mdpi.com In the context of this compound, its constrained conformation, dictated by the morpholine (B109124) ring, makes it a valuable building block in drug design. By incorporating this rigid structure into peptidomimetics, researchers can create molecules with predictable conformations, which is a significant advantage in designing drugs that can effectively explore and interact with the complex chemical space of biological targets.

Conformational Analysis using Spectroscopic Techniques (e.g., NMR Spectroscopy, X-ray Crystallography)

The three-dimensional structure and conformational preferences of this compound and its analogs are elucidated using powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into the molecule's geometry, which is essential for understanding its biological function.

NMR Spectroscopy is a versatile tool for studying molecules in solution. For analogs of this compound, ¹H and ¹³C NMR spectroscopy, along with techniques like Hadamard transform NMR for rapid data acquisition, are employed to determine the conformational equilibrium of the morpholine ring. nih.gov By analyzing chemical shifts and coupling constants (both J(H,H) and long-range J(H,C)), researchers can deduce the predominant conformation of the molecule in a given solvent. nih.govrsc.org For instance, in carbasugar analogs of α-L-iduronic acid, NMR data revealed that the conformational equilibrium is shifted towards a specific chair conformation. nih.gov

The combination of NMR and X-ray crystallography offers a comprehensive understanding of the conformational landscape of these molecules, both in solution and in the solid state. This knowledge is crucial for designing molecules with specific shapes to fit into the binding pockets of biological targets.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding Networks in Peptidomimetics)

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in defining the conformational preferences of molecules, including peptidomimetics containing the this compound scaffold. These non-covalent interactions can stabilize specific conformations, thereby pre-organizing the molecule for binding to its biological target.

In the context of peptidomimetics, which are designed to mimic the structure and function of peptides, intramolecular hydrogen bonds are key to stabilizing secondary structures like turns and helices. nih.gov The morpholine ring of this compound can act as a turn-inducing element, and the strategic placement of hydrogen bond donors and acceptors can further rigidify the structure.

Rotameric Analysis of N-Acylmorpholine Derivatives

The analysis of rotamers is often carried out using molecular dynamics (MD) simulations and NMR spectroscopy. MD simulations can predict the trajectories of atoms over time, providing insights into the preferred rotational states of side chains and the backbone. nih.gov NMR studies, particularly those that measure the cis/trans ratio of amide bonds, can experimentally validate these predictions. rsc.org

It is well-established that substituents on the morpholine ring can have a significant effect on the cis/trans ratio of the N-acyl group. rsc.org For instance, electronegative substituents can influence the electronic properties of the amide bond, thereby affecting the rotational barrier and the equilibrium between the cis and trans conformers. Understanding these rotameric preferences is crucial for designing N-acylmorpholine derivatives with specific conformational biases that can enhance their interaction with biological targets.

Below is a data table summarizing key aspects of the structural and conformational analysis of this compound and its analogs:

| Analytical Technique | Information Obtained | Relevance to this compound Analogs |

| NMR Spectroscopy | Conformational equilibrium in solution, chemical shifts, coupling constants. | Determines the predominant chair or twist conformation of the morpholine ring and the orientation of substituents. nih.govrsc.org |

| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles. | Provides a static, high-resolution model of the molecule's three-dimensional structure. rsc.org |

| Molecular Dynamics (MD) Simulations | Atomic trajectories, preferred rotational states (rotamers). | Predicts the dynamic behavior and conformational preferences of N-acylmorpholine derivatives. nih.gov |

Emerging Research Directions and Future Perspectives

Design of Novel Morpholine (B109124) Derivatives with Enhanced Therapeutic Efficacy

The morpholine moiety is a staple in medicinal chemistry, prized for its ability to improve physicochemical, biological, and metabolic properties of drug candidates. nih.gov It is often considered a "privileged structure" because it can interact with a wide array of biological targets, and its incorporation can enhance potency and confer desirable drug-like characteristics. nih.govwikipedia.org The design of novel derivatives based on the (S)-morpholine-3-carboxylic acid scaffold is a burgeoning field. For instance, single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as inhibitors of monoamine reuptake. researchgate.net Structure-activity relationship (SAR) studies have shown that stereochemistry and substitutions on the aryl rings are critical for modulating activity, leading to the identification of selective serotonin (B10506) reuptake inhibitors (SRIs), selective norepinephrine (B1679862) reuptake inhibitors (NRIs), and dual SNRIs. researchgate.net

Researchers are also creating diverse libraries of morpholine derivatives for high-throughput screening. researchgate.net One such effort involved generating over 7,900 compounds from a common morpholine-based intermediate to screen for new biological activities. researchgate.net These libraries are designed using computational modeling to maximize chemical diversity and the potential for identifying new therapeutic leads. researchgate.net Furthermore, the incorporation of morpholine moieties into other complex scaffolds, such as tetrahydroquinolines, has been shown to significantly enhance the selectivity and potency of molecules targeting proteins like mTOR, a key regulator of cell growth. researchgate.net

Exploration of New Biological Targets and Pathways

The structural features of morpholine derivatives allow them to interact with numerous molecular targets, making them a fertile ground for discovering drugs with novel mechanisms of action. nih.gov While established targets include monoamine transporters for antidepressants, emerging research is uncovering a broader range of possibilities. nih.govresearchgate.net

For example, morpholine-containing compounds are being investigated as inhibitors of mitochondrial RNA polymerase (POLRMT), an enzyme upregulated in certain cancers and a promising target for disrupting mitochondrial function that cancer cells rely on for proliferation. chemimpex.com Similarly, derivatives incorporating both morpholine and trifluoromethyl groups have shown potent and selective inhibitory activity against mTOR, a critical pathway in cancer. researchgate.net The asialoglycoprotein receptor (ASGPR), a lectin highly expressed on liver cells, has also been identified as a target for quinoline (B57606) carboxylic acid derivatives, suggesting a potential pathway for targeted drug delivery to the liver. bldpharm.com The ability of the morpholine scaffold to be an integral part of a pharmacophore for enzyme inhibitors or to bestow selective affinity for various receptors underscores its importance in exploring new therapeutic avenues. nih.gov

Advancements in Asymmetric Synthesis for Industrial Scale-Up

The therapeutic efficacy of chiral molecules like this compound is often dependent on a single enantiomer. Therefore, robust and scalable asymmetric synthesis methods are crucial for industrial production. Significant progress is being made in developing efficient, enantioselective routes to chiral morpholines.

One approach combines titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation in a one-pot reaction to produce 3-substituted morpholines with high yields and excellent enantiomeric excesses (up to >95% ee). organic-chemistry.org This method is scalable, with successful demonstrations at the gram-scale without the need for extensive purification. organic-chemistry.org Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst, which also achieves quantitative yields and up to 99% ee. nih.gov This reaction has likewise been performed on a gram scale, highlighting its potential for larger-scale applications. nih.gov